Copper disodium EDTA

Vue d'ensemble

Description

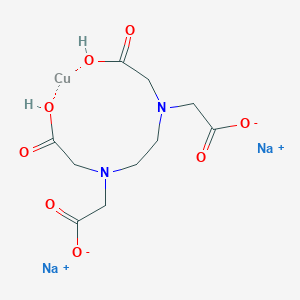

Copper disodium EDTA (C₁₀H₁₂CuN₂Na₂O₈, molecular weight 397.74) is a chelation complex where copper (Cu²⁺) is bound to ethylenediaminetetraacetic acid (EDTA) and stabilized by sodium ions. It appears as a blue crystalline powder and is highly water-soluble . Its primary applications span agriculture (as a micronutrient fertilizer), cosmetics (stabilizer), food additives (preservative), and industrial processes (metal leaching and surface treatment) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le disodique EDTA de cuivre peut être synthétisé par réaction du sulfate de cuivre avec le disodique EDTA en solution aqueuse. La réaction implique généralement la dissolution du disodique EDTA dans l’eau, puis l’ajout lent de la solution de sulfate de cuivre sous agitation. Le mélange est ensuite chauffé pour faciliter la réaction, ce qui entraîne la formation du disodique EDTA de cuivre. La réaction peut être représentée comme suit :

4 + \text{Na}_2\text{EDTA} \rightarrow \text{Cu(EDTA)}^{2-} + \text{Na}_2\text{SO}_4 CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4

Méthodes de production industrielle

Dans les milieux industriels, la production du disodique EDTA de cuivre implique le mélange à grande échelle de sulfate de cuivre et de disodique EDTA dans des réacteurs. Le processus est optimisé pour garantir une réaction complète et un rendement élevé. La solution résultante est ensuite filtrée, concentrée et cristallisée pour obtenir le composé pur {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions

Le disodique EDTA de cuivre subit principalement des réactions de complexation en raison de sa nature chélatrice. Il forme des complexes stables avec divers ions métalliques, notamment le calcium, le magnésium et le fer. Le composé ne subit pas facilement des réactions d’oxydation ou de réduction dans des conditions normales.

Réactifs et conditions courants

Les réactifs les plus couramment utilisés dans les réactions impliquant le disodique EDTA de cuivre sont les sels métalliques tels que le chlorure de calcium, le sulfate de magnésium et le chlorure de fer. Les réactions se produisent généralement en solutions aqueuses à des niveaux de pH neutres à légèrement alcalins.

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le disodique EDTA de cuivre sont les complexes métal-EDTA correspondants. Par exemple, en réaction avec le chlorure de calcium, le produit est le disodique EDTA de calcium :

2 + \text{Cu(EDTA)}^{2-} \rightarrow \text{Ca(EDTA)}^{2-} + \text{CuCl}_2 CaCl2+Cu(EDTA)2−→Ca(EDTA)2−+CuCl2

Applications de la recherche scientifique

Le disodique EDTA de cuivre a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Agricultural Applications

Fertilizers : Copper disodium EDTA is commonly used as a micronutrient in fertilizers. It provides an essential copper source for plants, which is crucial for photosynthesis and enzyme function.

| Application | Description |

|---|---|

| Micronutrient Fertilizers | Supplies bioavailable copper to plants, enhancing growth and yield. |

| Soil Amendments | Improves soil quality by chelating copper, making it more accessible to plants. |

Environmental Remediation

Heavy Metal Removal : this compound is effective in the remediation of contaminated soils and water bodies. It binds to heavy metals, facilitating their removal from the environment.

Pharmaceutical Applications

Chelation Therapy : This compound is utilized in chelation therapy to treat heavy metal poisoning, particularly lead and copper toxicity. It binds to toxic metals, preventing their absorption and facilitating excretion.

Biochemical Research

This compound plays a significant role in molecular biology and biochemistry, particularly in enzyme studies and nucleic acid preservation.

- Enzyme Inhibition : By binding metal ions required for enzyme activity, Cu-Na2EDTA can inhibit specific enzymatic reactions, allowing researchers to study enzyme mechanisms.

- DNA/RNA Preservation : It stabilizes nucleic acids during extraction processes by chelating metal ions that could degrade DNA/RNA .

Case Study: PCR Reactions

In polymerase chain reactions (PCR), the presence of copper ions can inhibit polymerase activity. The addition of Cu-Na2EDTA helps maintain optimal conditions for the reaction by chelating excess copper ions.

Industrial Applications

This compound is utilized in various industrial processes:

- Cosmetics and Personal Care Products : Acts as a stabilizer and preservative by binding metal ions that could cause product degradation.

- Detergents : Enhances cleaning efficiency by preventing metal ion interference during washing processes.

Mécanisme D'action

Le disodique EDTA de cuivre exerce ses effets par chélation, où il se lie aux ions métalliques, formant des complexes stables et solubles dans l’eau. Le processus de chélation implique la coordination des atomes d’azote et d’oxygène de l’EDTA avec les ions métalliques, ce qui les séquestre efficacement et empêche leur participation à des réactions indésirables. Ce mécanisme est particulièrement utile dans des applications telles que la chélation et l’analyse des ions métalliques {_svg_3} .

Comparaison Avec Des Composés Similaires

Key Properties :

- Chelation Capacity : Forms stable, water-soluble complexes with copper, preventing precipitation and enhancing bioavailability .

- Safety : Classified with hazard codes Xi (irritant) and H315/H319/H335 (causes skin/eye irritation and respiratory discomfort) .

Chemical and Structural Differences

The table below compares copper disodium EDTA with other EDTA-metal complexes and analogous compounds:

Key Observations :

- Stability Constants : this compound has a high stability constant (Log K = 18.8), surpassing calcium disodium EDTA (Log K = 10.7) but lower than ferric EDTA (Log K = 25.1). This impacts its selectivity and retention in biological or environmental systems .

- Solubility : All EDTA-metal complexes are water-soluble, but disodium EDTA (without a central metal ion) is often preferred in pH-sensitive formulations due to minimal pH disruption .

Functional and Application Differences

Agriculture

- This compound : Used to correct copper deficiency in crops, enhancing chlorophyll synthesis and disease resistance. Its chelated form prevents copper from binding to soil particles, ensuring uptake by plants .

- Ferric sodium EDTA : Addresses iron deficiency in alkaline soils, improving crop yields .

- Copper sulfate : Acts as a fungicide and algicide but can phytotoxic in excess. EDTA-modified formulations (e.g., with disodium EDTA) reduce toxicity by controlling copper ion release .

Industrial Use

- This compound : Selectively extracts copper hydroxides from mineral surfaces (e.g., sphalerite activation in mining) .

- Disodium EDTA : Removes scale and metal ions in detergents and cosmetics .

Research Findings

- Selective Metal Extraction : Disodium EDTA effectively leaches copper hydroxides from sulfide minerals, but this compound is avoided in such processes to prevent unintended copper release .

- Algicidal Activity : Copper sulfate’s toxicity to algae (e.g., Chlorella) is reduced when combined with disodium EDTA, which chelates competing ions like iron .

Q & A

Basic Research Questions

Q. How to prepare and standardize EDTA solutions for quantifying copper disodium EDTA complexes in experimental systems?

- Methodology :

- Dissolve EDTA disodium salt in deionized water (50–70°C) to avoid incomplete dissolution, then cool and dilute to target volume (e.g., 0.025 M).

- Standardize using primary standards like calcium carbonate (CaCO₃) or zinc sulfate. For copper-specific standardization, titrate against a pre-prepared copper sulfate solution in an ammoniacal buffer (pH 9–10) with murexide or PAN as indicators. Calculate molarity using stoichiometric equivalence .

- Validate precision via triplicate titrations with <1% relative standard deviation (RSD).

Q. What experimental design considerations are critical for EDTA-based metal-chelation studies?

- Methodology :

- Control pH rigorously using buffers (e.g., NH₃/NH₄Cl for pH 10) to ensure optimal metal-ligand binding.

- Account for competing ions (e.g., Fe³⁺, Ca²⁺) by adding masking agents like triethanolamine or potassium cyanide.

- Use spectrophotometric validation (UV-Vis at 620–650 nm for Cu-EDTA complexes) to confirm reaction completeness .

Q. How to mitigate interference from coexisting ions in EDTA titrations for copper quantification?

- Methodology :

- Employ sequential masking: Add sodium fluoride to mask Al³⁺, and thiourea to reduce Cu²⁺ interference.

- Adjust redox potential with ascorbic acid to stabilize copper in a single oxidation state.

- Validate recovery rates (>95%) via spike-and-recovery experiments in synthetic matrices .

Advanced Research Questions

Q. How to resolve contradictions in reported stability constants (log K) for this compound under varying ionic strengths?

- Methodology :

- Use potentiometric titrations with ion-selective electrodes (ISE) to measure conditional stability constants at controlled ionic strengths (e.g., 0.1 M KNO₃).

- Apply Debye-Hückel corrections to adjust activity coefficients. Compare results with spectroscopic data (e.g., UV-Vis or EPR) to validate speciation .

- Publish uncertainties as ±0.1 log K units to reflect measurement variability .

Q. What advanced techniques characterize the speciation of this compound in environmentally relevant pH gradients (pH 2–12)?

- Methodology :

- Conduct batch experiments with controlled pH adjustments using HNO₃/NaOH.

- Analyze speciation via hyphenated techniques: LC-ICP-MS for copper quantification, and FTIR or Raman spectroscopy to identify protonation states of EDTA ligands.

- Model speciation using software like PHREEQC, incorporating thermodynamic databases for EDTA-metal complexes .

Q. How to address conflicting toxicological data on this compound’s teratogenicity in mammalian models?

- Methodology :

- Replicate teratogenicity studies (e.g., Sprague-Dawley rat models) with controlled zinc supplementation (1000 ppm) to isolate zinc-depletion effects.

- Use ICP-MS to quantify zinc and copper levels in maternal/placental tissues.

- Apply dose-response modeling to differentiate threshold effects of EDTA from copper-specific toxicity .

Q. How to design factorial experiments evaluating the therapeutic efficacy of this compound in clinical redox studies?

- Methodology :

- Adopt a 2x2 factorial design (e.g., TACT2 trial): Randomize subjects to disodium EDTA vs. placebo and multivitamin vs. placebo.

- Measure biomarkers (e.g., serum copper, oxidative stress markers) at baseline and post-intervention.

- Use multivariate ANOVA to assess interaction effects between EDTA and micronutrient supplementation .

Q. Data Analysis and Validation

Q. How to validate EDTA-complex stability in long-term environmental fate studies?

- Methodology :

- Simulate environmental conditions (e.g., UV exposure, microbial activity) in mesocosms.

- Monitor complex degradation via HPLC-UV with C18 columns and EDTA-specific detection at 254 nm.

- Calculate half-lives using first-order kinetics models, reporting 95% confidence intervals .

Q. What statistical methods reconcile discrepancies in EDTA-chelation efficiency across replicate experiments?

- Methodology :

Propriétés

Numéro CAS |

14025-15-1 |

|---|---|

Formule moléculaire |

C10H12CuN2NaO8- |

Poids moléculaire |

374.75 g/mol |

Nom IUPAC |

copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Cu.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-4 |

Clé InChI |

YZIVQZRVXMXRJY-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] |

SMILES canonique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Cu+2] |

Description physique |

Blue odorless powder; [Akzo Nobel MSDS] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.